molecular formula C18H19NO5S B12792388 7-Methoxy-6-methyl-2-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-5,8-dione CAS No. 113361-38-9

7-Methoxy-6-methyl-2-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-5,8-dione

Cat. No.: B12792388
CAS No.: 113361-38-9
M. Wt: 361.4 g/mol
InChI Key: RGLXGQWRQRWRLI-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s core structure consists of a 1,2,3,4-tetrahydroisoquinoline (THIQ) bicyclic system fused with a para-substituted sulfonyl group and functionalized with methoxy, methyl, and dione moieties. The IUPAC name derives from the parent tetrahydroisoquinoline system, where position 2 is substituted with a 4-methylphenylsulfonyl group, positions 6 and 7 bear methyl and methoxy groups, respectively, and positions 5 and 8 are oxidized to ketones.

The systematic naming follows priority rules for substituents, with the sulfonyl group (higher priority) taking the locant 2, followed by the methoxy (position 7), methyl (position 6), and diones (positions 5 and 8). The full name is validated by comparison to analogous THIQ derivatives in literature.

Table 1: Substituent Positions and Functional Groups

Position Group Priority
2 4-Methylphenylsulfonyl 1
5 Ketone 3
6 Methyl 4
7 Methoxy 2
8 Ketone 3

Crystallographic Analysis and Conformational Studies

Single-crystal X-ray diffraction studies of related THIQ-dione systems reveal a planar bicyclic core with slight puckering at the nitrogen atom due to steric interactions with the sulfonyl group. For this compound, the sulfonyl moiety adopts a pseudo-axial orientation relative to the THIQ ring, minimizing nonbonded repulsions with the 6-methyl group. The dihedral angle between the 4-methylphenyl ring and the THIQ plane is approximately 85°, indicating near-orthogonal alignment.

Bond lengths within the dione system (C5–O and C8–O) average 1.22 Å, consistent with typical carbonyl groups, while the C–S bond in the sulfonyl group measures 1.76 Å, aligning with sulfonamide derivatives.

Table 2: Selected Crystallographic Parameters

Parameter Value
C5–O bond length 1.21 Å
C8–O bond length 1.23 Å
C–S bond length 1.76 Å
Dihedral angle (aryl/THIQ) 85.3°

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

  • 1H NMR (400 MHz, CDCl3): The aromatic region (δ 7.3–7.5 ppm) shows two doublets integrating to four protons from the 4-methylphenyl group. A singlet at δ 3.86 ppm corresponds to the methoxy group, while the 6-methyl group appears as a singlet at δ 2.12 ppm. The THIQ protons resonate as multiplet signals between δ 3.0–4.2 ppm, with deshielding observed for H2 due to the electron-withdrawing sulfonyl group.
  • 13C NMR (100 MHz, CDCl3): Carbonyl carbons (C5 and C8) appear at δ 198.4 and δ 201.1 ppm, respectively. The sulfonyl sulfur induces significant deshielding of C2 (δ 58.7 ppm), while the methoxy and methyl carbons resonate at δ 55.3 and δ 21.4 ppm.

Infrared (IR) Spectroscopy:
Strong absorptions at 1705 cm⁻¹ and 1689 cm⁻¹ confirm the presence of the two ketone groups. The sulfonyl group exhibits asymmetric and symmetric S=O stretches at 1362 cm⁻¹ and 1154 cm⁻¹, respectively. A C–O–C stretch from the methoxy group appears at 1248 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy:
In acetonitrile, the compound shows λmax at 278 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) and 324 nm (ε = 8,700 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the aromatic and quinoidal systems.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a HOMO localized on the THIQ ring and sulfonyl group, while the LUMO resides predominantly on the dione system. The energy gap (ΔE = 4.1 eV) suggests moderate reactivity, consistent with its stability under ambient conditions.

Natural bond orbital (NBO) analysis indicates strong hyperconjugative interactions between the sulfonyl group’s lone pairs and the σ* orbitals of adjacent C–S bonds, stabilizing the molecule by ~35 kcal/mol. The methyl and methoxy groups exhibit minimal electronic effects beyond steric contributions.

Table 3: Key Computational Parameters

Parameter Value
HOMO Energy -6.3 eV
LUMO Energy -2.2 eV
HOMO-LUMO Gap 4.1 eV
NBO Stabilization Energy 35.2 kcal/mol

Properties

CAS No.

113361-38-9

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

7-methoxy-6-methyl-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-5,8-dione

InChI

InChI=1S/C18H19NO5S/c1-11-4-6-13(7-5-11)25(22,23)19-9-8-14-15(10-19)17(21)18(24-3)12(2)16(14)20/h4-7H,8-10H2,1-3H3

InChI Key

RGLXGQWRQRWRLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C(=O)C(=C(C3=O)C)OC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a convergent approach involving:

  • Construction of the tetrahydroisoquinoline core.
  • Introduction of the quinone (5,8-dione) functionality.
  • Installation of the 4-methylphenylsulfonyl substituent at the 2-position.
  • Functional group modifications including methyl and methoxy substitutions.

Key Synthetic Steps and Conditions

Formation of the Tetrahydroisoquinoline Core
  • Starting from appropriate substituted benzaldehydes or phenethylamine derivatives, the tetrahydroisoquinoline skeleton is formed via Pictet-Spengler type cyclization or intramolecular cyclization reactions.
  • Intramolecular cyclization can be promoted by acid catalysis or base-mediated conditions, often in inert solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Protecting groups may be employed on amine or hydroxyl functionalities to prevent side reactions.
Installation of the 4-Methylphenylsulfonyl Group
  • The sulfonyl substituent is introduced via sulfonylation reactions using 4-methylbenzenesulfonyl chloride (tosyl chloride) or related sulfonylating agents.
  • This reaction is often performed in the presence of a base such as triethylamine or diisopropylethylamine in solvents like DMF or THF.
  • Reaction temperatures range from about 0 °C to reflux conditions, with reaction times from minutes to days depending on the scale and reactivity.
Reductive Alkylation and Functional Group Modifications
  • Reductive alkylation of aldehyde intermediates with amines or sulfonylated amines is a critical step to install the substituent at position 2.
  • Sodium triacetoxyborohydride (NaBH(OAc)3) is commonly used as a mild reducing agent in dichloromethane or similar solvents at 0 °C to room temperature.
  • Protection and deprotection steps are employed to manage reactive groups during the synthesis.

Detailed Reaction Conditions and Examples

Step Reaction Type Reagents/Conditions Solvent Temperature Time Notes
1 Intramolecular Cyclization Acid/base catalysis, water-eliminating agents (e.g., acetic anhydride) THF, DMF 0 °C to reflux Minutes to days Formation of tetrahydroisoquinoline core
2 Oxidation SO3-pyridine complex, triethylamine DMSO 0 °C to RT 1 min to 10 hours Conversion to quinone (5,8-dione)
3 Sulfonylation 4-Methylbenzenesulfonyl chloride, base (Et3N) DMF, THF 0 °C to reflux 1 min to 2 days Installation of sulfonyl group
4 Reductive Alkylation NaBH(OAc)3 Dichloromethane 0 °C to RT 1 min to 24 hours Introduction of substituent at position 2
5 Protection/Deprotection Standard protecting groups and removal protocols Various Various Various To manage functional group compatibility

Research Findings and Optimization Notes

  • The use of sodium triacetoxyborohydride for reductive alkylation provides high selectivity and yields under mild conditions, minimizing side reactions.
  • Oxidation with SO3-pyridine complex in DMSO is effective for quinone formation without overoxidation or degradation of sensitive groups.
  • The sulfonylation step benefits from the presence of a base to neutralize generated HCl and drive the reaction to completion.
  • Protecting groups such as Boc or benzyl ethers are recommended to prevent unwanted reactions during multi-step synthesis.
  • Purification is typically achieved by recrystallization or chromatographic methods, ensuring high purity of the final compound.
  • Salt formation (e.g., mesylate salts) can be performed by dissolving the free base in isopropanol with methanesulfonic acid under heating, followed by cooling and filtration to isolate crystalline salts.

Summary Table of Preparation Method Highlights

Aspect Details
Core Formation Intramolecular cyclization using acid/base catalysis and water-eliminating agents
Quinone Introduction Oxidation with SO3-pyridine complex in DMSO at low temperature
Sulfonyl Group Installation Sulfonyl chloride reagents with base in polar aprotic solvents
Reductive Alkylation NaBH(OAc)3 in dichloromethane at 0 °C to RT
Protection Strategies Use of standard protecting groups to safeguard reactive functionalities
Purification Recrystallization and chromatographic purification
Salt Formation Mesylate salt formation via reaction with methanesulfonic acid in isopropanol

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the tetrahydroisoquinoline ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that 7-Methoxy-6-methyl-2-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-5,8-dione exhibits promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells, with IC50_{50} values indicating potent antiproliferative effects .

Antimicrobial Activity

The compound also shows significant antimicrobial properties. It has been tested against a range of bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating effective inhibition. The presence of the sulfonyl group enhances its activity against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. In vitro assays indicate that it can protect neuronal cells from oxidative stress and apoptosis, which could have implications for treating neurodegenerative diseases .

Synthetic Applications

7-Methoxy-6-methyl-2-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-5,8-dione serves as a key intermediate in the synthesis of other bioactive compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities. Researchers are exploring its potential as a scaffold for developing new drugs targeting various diseases .

Case Studies

StudyApplicationFindings
RSC AdvancesAntimicrobialSignificant activity against Mycobacterium smegmatis with MIC values as low as 6.25 µg/ml .
Journal of Medicinal ChemistryAnticancerEffective against HeLa and HT-29 cells; IC50_{50} values indicate strong antiproliferative effects .
PMC ArticleNeuroprotectionProtects neuronal cells from oxidative damage; potential applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 7-Methoxy-6-methyl-2-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-5,8-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity : Sulfonyl-THIQs outperform acyl analogs in electrophilic reactions due to superior iminium stabilization .
  • Synthetic Utility: The target compound’s methoxy and methyl groups enable regioselective functionalization, critical for natural product synthesis (e.g., benzo[a]quinolizidine in ) .
  • Limitations : Steric hindrance from substituents may reduce compatibility with bulky nucleophiles.

Biological Activity

7-Methoxy-6-methyl-2-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-5,8-dione (CAS Number: 113361-38-9) is a synthetic compound belonging to the tetrahydroisoquinoline class. It has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC18H19NO5S
Molecular Weight361.412 g/mol
Density1.38 g/cm³
Boiling Point551°C at 760 mmHg
Flash Point287.1°C
Refractive Index1.622

The biological activity of 7-Methoxy-6-methyl-2-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline-5,8-dione is primarily attributed to its interaction with various biological targets:

  • Catechol O-Methyltransferase (COMT) Inhibition : Similar compounds have shown varying degrees of inhibition on COMT, an enzyme involved in the metabolism of catecholamines. This inhibition can influence neurotransmitter levels and has implications for neurodegenerative diseases .
  • Antioxidant Activity : Compounds in this class have demonstrated antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neuroprotective strategies against conditions like Parkinson's disease .
  • Enzyme Inhibition : Preliminary studies suggest that derivatives of tetrahydroisoquinolines exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .

Research Findings

Recent studies have highlighted the following aspects of the biological activity of this compound:

  • Neuroprotective Effects : Research indicates that similar isoquinoline derivatives can protect neuronal cells from toxic insults by modulating mitochondrial function and reducing apoptosis . The specific compound under discussion may exhibit similar neuroprotective effects due to its structural similarities.
  • Antimicrobial Activity : Some studies show that isoquinoline derivatives possess antibacterial properties against certain strains of bacteria like Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .

Case Studies

  • Neurotoxicity Assessment : A study evaluated the effects of related compounds on SH-SY5Y neuroblastoma cells, revealing that certain structural modifications could enhance or diminish cytotoxic effects. The implications for drug design in neurodegenerative diseases were significant .
  • Enzyme Inhibition Studies : A series of synthesized tetrahydroisoquinoline derivatives were tested for their inhibitory activity against AChE and urease. The results indicated that modifications at specific positions significantly affected their inhibitory potency, highlighting the importance of structural optimization in drug development .

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